molecular formula C19H29NO3Si B13131929 tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

Katalognummer: B13131929
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: UZAGIBKOUSLFBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Tetra-n-butylammonium fluoride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions at different functional groups .

Biology and Medicine

Its indole core is a common motif in many biologically active compounds, making it a valuable intermediate in drug discovery .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at the indole core. This selective reactivity is crucial for its use in complex organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets tert-Butyl 4-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate apart from similar compounds is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides unique reactivity and stability, making it a valuable compound for various synthetic applications.

Eigenschaften

Molekularformel

C19H29NO3Si

Molekulargewicht

347.5 g/mol

IUPAC-Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate

InChI

InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-13-12-14-15(20)10-9-11-16(14)23-24(7,8)19(4,5)6/h9-13H,1-8H3

InChI-Schlüssel

UZAGIBKOUSLFBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.